REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14]([O-])([O-])=O.[K+].[K+].[CH3:20][N:21](C=O)C>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[CH3:6][O:5][C:3](=[O:4])[CH2:2][O:13][C:7]1[CH:12]=[CH:11][C:10]([C:20]#[N:21])=[CH:9][C:8]=1[CH3:14] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to ambient temperatures
|
Type
|
WASH
|
Details
|
The resulting solution is washed with H2O and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% EtOAc/hexanes to 50% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=C(C=C(C=C1)C#N)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |